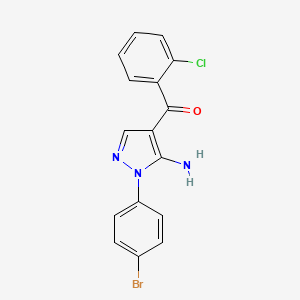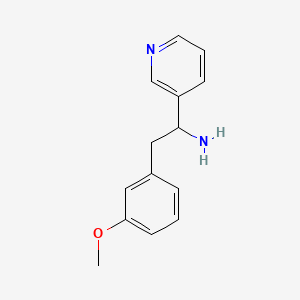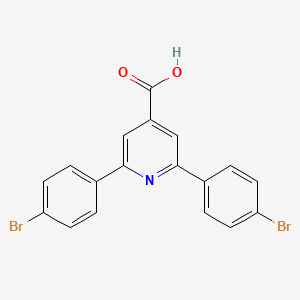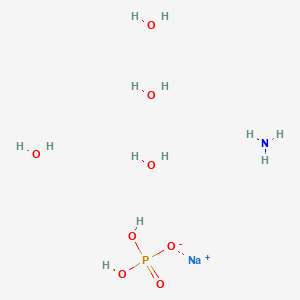![molecular formula C15H9Cl2N5O2S B12043259 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-27-5](/img/structure/B12043259.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced through nucleophilic substitution reactions using chlorinated benzene derivatives.
Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring and the nitrophenyl group allows it to bind to active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
類似化合物との比較
Similar Compounds
- **4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The unique combination of the triazole ring, chlorinated phenyl groups, and nitrophenyl group in 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol contributes to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
478255-27-5 |
|---|---|
分子式 |
C15H9Cl2N5O2S |
分子量 |
394.2 g/mol |
IUPAC名 |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-11-3-1-2-10(7-11)14-19-20-15(25)21(14)18-8-9-4-5-12(17)13(6-9)22(23)24/h1-8H,(H,20,25)/b18-8+ |
InChIキー |
XSZJFMUGNLHYOU-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)


![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)

![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043249.png)
